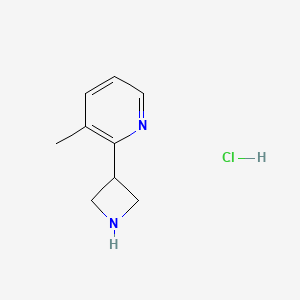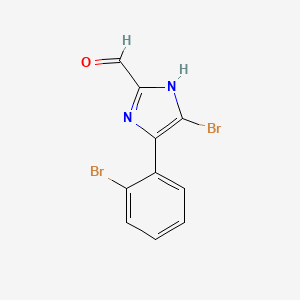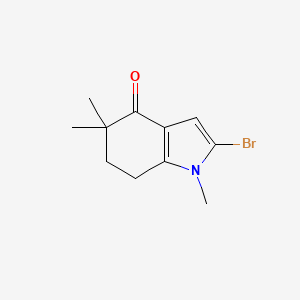![molecular formula C17H18FNO2 B13713984 4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)
4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine is an organic compound that features a biphenyl core substituted with a fluoro group and a tetrahydropyran-4-yloxy group
Vorbereitungsmethoden
The synthesis of 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the tetrahydropyran-4-yloxy group: This step involves the protection of a hydroxyl group using tetrahydropyran, followed by deprotection to yield the desired product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the fluoro group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluoro group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving fluorinated aromatic compounds.
Wirkmechanismus
The mechanism of action of 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the biphenyl core provides structural rigidity. The tetrahydropyran-4-yloxy group may influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine include:
4-Fluoro-biphenyl: Lacks the tetrahydropyran-4-yloxy group, resulting in different chemical and biological properties.
3-((Tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine: Lacks the fluoro group, which affects its reactivity and binding affinity.
4’-Fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)-[1,1’-biphenyl]-4-amine: Similar structure but with a different position of the tetrahydropyran group, leading to variations in chemical behavior.
The uniqueness of 4’-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1’-biphenyl]-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C17H18FNO2 |
|---|---|
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-(oxan-4-yloxy)aniline |
InChI |
InChI=1S/C17H18FNO2/c18-14-4-1-12(2-5-14)13-3-6-16(19)17(11-13)21-15-7-9-20-10-8-15/h1-6,11,15H,7-10,19H2 |
InChI-Schlüssel |
ZKHODQLRZOZOEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


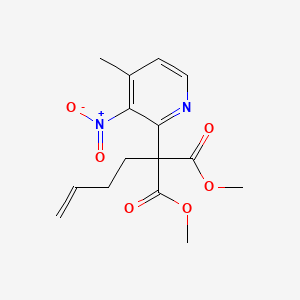

![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)

![2-[(2R,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B13713936.png)

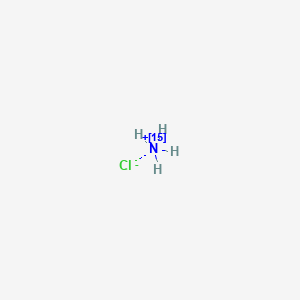
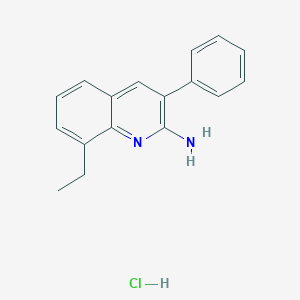
![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)

